molecular formula C13H11ClN2O4S B12581433 5-Chloro-2-hydroxy-N-(3-sulfamoylphenyl)benzamide CAS No. 634186-66-6

5-Chloro-2-hydroxy-N-(3-sulfamoylphenyl)benzamide

Cat. No.: B12581433
CAS No.: 634186-66-6
M. Wt: 326.76 g/mol
InChI Key: KABXVRNMPJJGFO-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(3-sulfamoylphenyl)benzamide is a chemical compound with the molecular formula C13H11ClN2O4S and a molecular weight of 326.75544 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-(3-sulfamoylphenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(3-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-hydroxy-N-(3-sulfamoylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-(3-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-hydroxy-N-(3-sulfamoylphenyl)benzamide is unique due to its specific structural features, such as the presence of both a chloro and a sulfonamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

634186-66-6

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(3-sulfamoylphenyl)benzamide

InChI

InChI=1S/C13H11ClN2O4S/c14-8-4-5-12(17)11(6-8)13(18)16-9-2-1-3-10(7-9)21(15,19)20/h1-7,17H,(H,16,18)(H2,15,19,20)

InChI Key

KABXVRNMPJJGFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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